2-{[3-(4-Methoxyphenyl)acryloyl]amino}-N-(3-pyridinylmethyl)benzamide 2-{[3-(4-Methoxyphenyl)acryloyl]amino}-N-(3-pyridinylmethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 951979-99-0
VCID: VC0508632
InChI: InChI=1S/C23H21N3O3/c1-29-19-11-8-17(9-12-19)10-13-22(27)26-21-7-3-2-6-20(21)23(28)25-16-18-5-4-14-24-15-18/h2-15H,16H2,1H3,(H,25,28)(H,26,27)/b13-10+
SMILES: COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Molecular Formula: C23H21N3O3
Molecular Weight: 387.4g/mol

2-{[3-(4-Methoxyphenyl)acryloyl]amino}-N-(3-pyridinylmethyl)benzamide

CAS No.: 951979-99-0

Main Products

VCID: VC0508632

Molecular Formula: C23H21N3O3

Molecular Weight: 387.4g/mol

2-{[3-(4-Methoxyphenyl)acryloyl]amino}-N-(3-pyridinylmethyl)benzamide - 951979-99-0

CAS No. 951979-99-0
Product Name 2-{[3-(4-Methoxyphenyl)acryloyl]amino}-N-(3-pyridinylmethyl)benzamide
Molecular Formula C23H21N3O3
Molecular Weight 387.4g/mol
IUPAC Name 2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-N-(pyridin-3-ylmethyl)benzamide
Standard InChI InChI=1S/C23H21N3O3/c1-29-19-11-8-17(9-12-19)10-13-22(27)26-21-7-3-2-6-20(21)23(28)25-16-18-5-4-14-24-15-18/h2-15H,16H2,1H3,(H,25,28)(H,26,27)/b13-10+
Standard InChIKey KXTJCRFCSDNQLZ-JLHYYAGUSA-N
Isomeric SMILES COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
SMILES COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Canonical SMILES COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
PubChem Compound 17595726
Last Modified Nov 12 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator